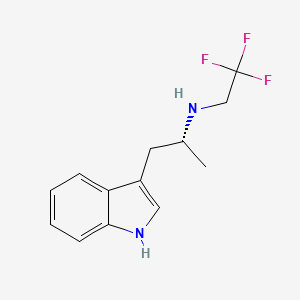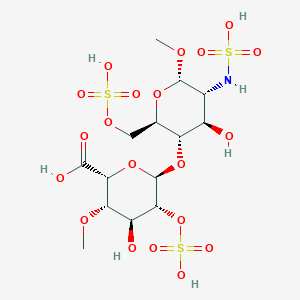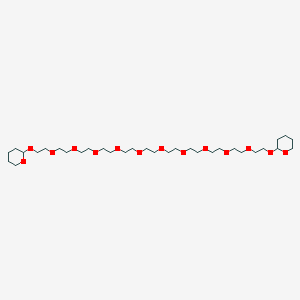
Thp-peg11-thp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thp-peg11-thp: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a homobifunctional polyethylene glycol derivative that contains two tetrahydropyranyl groups. The compound is primarily used in research settings to facilitate the targeted degradation of proteins through the ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg11-thp involves the reaction of tetrahydropyranyl-protected polyethylene glycol with appropriate reagents under controlled conditions. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of polyethylene glycol are protected using tetrahydropyranyl groups.
Coupling Reaction: The protected polyethylene glycol is then coupled with another tetrahydropyranyl group using suitable coupling agents.
Purification: The final product is purified using chromatographic techniques to obtain high purity this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of polyethylene glycol are reacted with tetrahydropyranyl groups under optimized conditions.
Scale-Up Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to ensure the purity and quality of the final product
Chemical Reactions Analysis
Types of Reactions: Thp-peg11-thp undergoes various chemical reactions, including:
Oxidation: The tetrahydropyranyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to remove the tetrahydropyranyl groups.
Substitution: The compound can undergo substitution reactions where the tetrahydropyranyl groups are replaced with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction may result in deprotected polyethylene glycol .
Scientific Research Applications
Thp-peg11-thp has a wide range of scientific research applications, including:
Mechanism of Action
Thp-peg11-thp functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The mechanism involves:
Binding to Target Protein: One end of the PROTAC binds to the target protein.
Recruitment of E3 Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, effectively reducing its levels in the cell.
Comparison with Similar Compounds
Thp-peg4-thp: A shorter polyethylene glycol-based linker with similar properties.
Thp-peg8-thp: An intermediate-length linker used in similar applications.
Thp-peg12-thp: A longer linker that provides more flexibility in PROTAC synthesis .
Uniqueness: Thp-peg11-thp is unique due to its specific length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis. Its homobifunctional nature allows for efficient coupling and targeted protein degradation .
Properties
Molecular Formula |
C32H62O14 |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C32H62O14/c1-3-7-43-31(5-1)45-29-27-41-25-23-39-21-19-37-17-15-35-13-11-33-9-10-34-12-14-36-16-18-38-20-22-40-24-26-42-28-30-46-32-6-2-4-8-44-32/h31-32H,1-30H2 |
InChI Key |
FFFJWMQKKDDATH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B15073959.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide](/img/structure/B15073962.png)
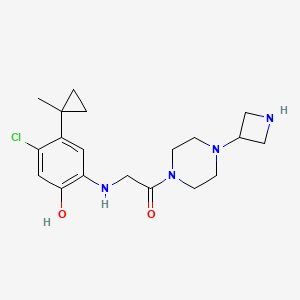
![(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid](/img/structure/B15073970.png)
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
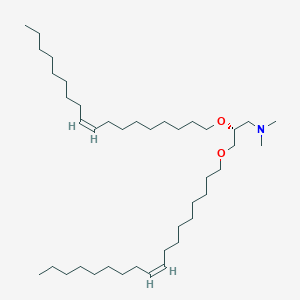
![N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide](/img/structure/B15073996.png)
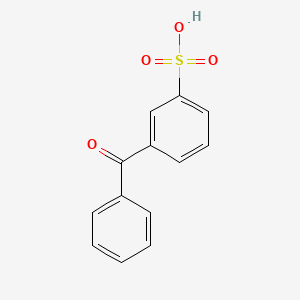
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
